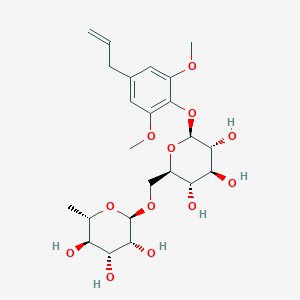
Simufilam dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simufilam dihydrochloride, also known as PTI-125 dihydrochloride, is an experimental medication primarily being developed for the treatment of Alzheimer’s disease. It is a small molecule that binds to filamin A, a scaffolding protein involved in maintaining cell shape and division. This compound is being developed by Cassava Sciences and is currently in phase III clinical trials .
Méthodes De Préparation
The synthesis of Simufilam dihydrochloride involves several steps. The compound is synthesized through a series of chemical reactions that include the formation of a triazaspirodecane ring system. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation .
Analyse Des Réactions Chimiques
Simufilam dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms within the triazaspirodecane ring. Common reagents and conditions for these reactions include standard oxidizing and reducing agents, as well as catalysts for substitution reactions.
Applications De Recherche Scientifique
Simufilam dihydrochloride has several scientific research applications:
Mécanisme D'action
Simufilam dihydrochloride exerts its effects by binding to an altered form of filamin A found in Alzheimer’s disease. This binding disrupts the interaction between filamin A and the α7 nicotinic acetylcholine receptor, which is involved in the toxic signaling pathways of amyloid beta. By stabilizing the normal conformation of filamin A, this compound reduces tau phosphorylation, amyloid deposition, and neuroinflammation, thereby improving synaptic function and cognitive performance .
Comparaison Avec Des Composés Similaires
Simufilam dihydrochloride is unique in its mechanism of action compared to other Alzheimer’s treatments. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor that increases acetylcholine levels in the brain.
Memantine: An NMDA receptor antagonist that modulates glutamatergic signaling.
Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties. This compound stands out due to its specific targeting of filamin A and its ability to restore normal protein conformation, which is not a feature of the other compounds
Propriétés
Numéro CAS |
2480226-06-8 |
|---|---|
Formule moléculaire |
C15H23Cl2N3O |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;dihydrochloride |
InChI |
InChI=1S/C15H21N3O.2ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;;/h2-6,16H,7-12H2,1H3;2*1H |
Clé InChI |
IZIPGYSLPYPJDQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)



![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)



![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)


![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
![(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one](/img/structure/B11936187.png)
